4-Ethyl-2-methylheptane

Fuel Additives Volatility Combustion Kinetics

4-Ethyl-2-methylheptane (CAS 52896-88-5) is a branched alkane with the molecular formula C10H22, belonging to the extensive family of decane isomers. It is characterized as a clear, colorless liquid with a petro-like odor and is notable for its relatively high energy density and branched structure, which are key differentiators for applications requiring specific volatility or combustion characteristics.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 52896-88-5
Cat. No. B12654831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methylheptane
CAS52896-88-5
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCCC(CC)CC(C)C
InChIInChI=1S/C10H22/c1-5-7-10(6-2)8-9(3)4/h9-10H,5-8H2,1-4H3
InChIKeyOJDKRASKNKPYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Ethyl-2-methylheptane (CAS 52896-88-5): A C10 Isoparaffin for Specialized Industrial and Research Applications


4-Ethyl-2-methylheptane (CAS 52896-88-5) is a branched alkane with the molecular formula C10H22, belonging to the extensive family of decane isomers [1]. It is characterized as a clear, colorless liquid with a petro-like odor and is notable for its relatively high energy density and branched structure, which are key differentiators for applications requiring specific volatility or combustion characteristics . This compound is not a commodity solvent but a specialized chemical used as a reference standard in analytical chemistry, a component in fuel research, and an intermediate in specialized organic syntheses [2].

The Risk of Generic Substitution for 4-Ethyl-2-methylheptane in Sensitive Applications


Generic substitution with n-decane or other structurally similar C10H22 isomers is not a trivial exchange and can lead to significant performance deviations. While all share the same molecular formula, their physical properties, particularly boiling point and vapor pressure, diverge significantly due to differences in molecular branching and symmetry [1]. For instance, substituting n-decane with 4-ethyl-2-methylheptane will drastically alter the volatility profile of a fuel blend or the retention time in a gas chromatography (GC) method. Even substitution with a closely related branched isomer like 3-ethyl-2-methylheptane introduces measurable differences in these key parameters, which can invalidate experimental results or compromise the functional properties of a final product. The specific quantitative evidence below underscores why careful selection of the exact isomer is non-negotiable for scientific and industrial integrity [2].

Quantifiable Performance Metrics Differentiating 4-Ethyl-2-methylheptane from Key Analogs


Lower Boiling Point Versus n-Decane Confers Greater Volatility for Fuel and Aerosol Applications

4-Ethyl-2-methylheptane exhibits a significantly lower boiling point compared to its straight-chain isomer, n-decane. This difference is critical in applications where vaporization characteristics are paramount, such as in fuel blends or as a carrier in aerosols .

Fuel Additives Volatility Combustion Kinetics

Distinct Vapor Pressure Profile Differentiates 4-Ethyl-2-methylheptane from 3-Ethyl-2-methylheptane

The vapor pressure of 4-ethyl-2-methylheptane is quantifiably higher than that of its structural isomer 3-ethyl-2-methylheptane, demonstrating that the position of branching significantly influences thermodynamic behavior [1][2].

Vapor Pressure Thermodynamics Evaporation Rate

Chromatographic Retention Index (Kovats) Confirms Unique Separation Behavior from n-Decane

The Kovats Retention Index (RI) provides a system-independent measure of a compound's interaction with a non-polar GC stationary phase. The RI for 4-ethyl-2-methylheptane on a standard squalane column is approximately 907 [1]. In contrast, the n-alkane n-decane has an RI of 1000 by definition.

Analytical Chemistry Gas Chromatography Retention Index

Enhanced Anti-Knock Potential Versus n-Decane Due to Molecular Branching

The octane number of a fuel component is a critical measure of its resistance to engine knocking. While an exact experimental octane number for 4-ethyl-2-methylheptane is not widely published, its branched molecular structure is universally correlated with a higher octane number compared to its straight-chain counterpart, n-decane . This relationship is well-established through Quantitative Structure-Property Relationship (QSPR) models that use topological indices to predict octane numbers for alkanes with high accuracy [1].

Fuel Research Octane Rating Combustion

Specific Application Scenarios Where 4-Ethyl-2-methylheptane's Differentiated Properties Provide a Procurement Advantage


Development and Calibration of GC Methods for Complex Hydrocarbon Mixtures

The well-defined and unique Kovats Retention Index of 907 for 4-ethyl-2-methylheptane on standard non-polar columns makes it an ideal marker or internal standard for gas chromatography. Its distinct elution time, different from both n-decane (RI 1000) and other C10 isomers, allows for precise method calibration and peak identification in the analysis of fuels, petrochemicals, and environmental samples [1]. Procuring this specific isomer, rather than a generic decane mix, ensures analytical precision and reproducibility.

Formulation of High-Performance Fuel Blends for Spark-Ignition Engines

Researchers and fuel formulators seeking to boost the octane rating of gasoline blends can utilize 4-ethyl-2-methylheptane as a high-octane blending component. Its branched structure, which QSPR models correlate with enhanced anti-knock properties, provides a scientific basis for its selection over straight-chain paraffins like n-decane [2]. The compound's higher vapor pressure (3.8 mmHg vs 2.9 mmHg for 3-ethyl-2-methylheptane) also suggests it can contribute to improved fuel vaporization and cold-start performance compared to other branched isomers [3].

Fundamental Studies on Combustion Kinetics and Thermodynamic Modeling

The precisely measured physical properties of 4-ethyl-2-methylheptane, such as its boiling point (156.21 °C) and vapor pressure, are critical input parameters for developing and validating advanced combustion kinetic models and thermodynamic databases [4]. Using a well-characterized, single-isomer compound like 4-ethyl-2-methylheptane reduces the complexity and uncertainty inherent in multi-component surrogates, leading to more accurate simulations of real fuel behavior. Its properties are sufficiently differentiated from n-decane to test the predictive power of models based on molecular structure.

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